2-单油酸甘油酯

描述

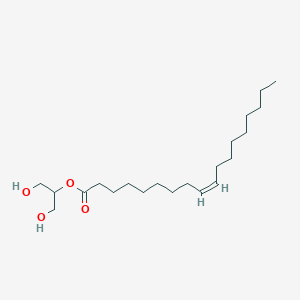

2-Monoolein, a monoacylglycerol, has been the subject of various studies due to its biological activities and applications in different industries. It is a lipid molecule that has been used as an emulsifier, surfactant, and in drug delivery systems. The interest in 2-monoolein stems from its ability to form unique liquid crystalline phases when hydrated, which is crucial for applications such as membrane protein crystallization and the design of lipid-based drug delivery systems .

Synthesis Analysis

The synthesis of 2-monoolein has been approached through enzymatic methods, which offer a more economical and scalable process compared to chemical synthesis. A study reported the enzymatic ethanolysis of oleic acid-rich oil to produce 2-monoolein with high purity. The process involved optimizing conditions such as solvent type, lipase amount, and reaction time. The final product achieved was 97.5% pure 2-monoolein with a 78.3% yield after two-step crystallization . Another approach for synthesizing monoolein is the two-step method, which involves the enzymatic esterification of glycerol derivatives followed by cleavage and purification steps .

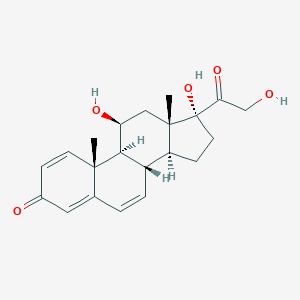

Molecular Structure Analysis

The molecular structure of 2-monoolein is distinct from its isomer, 1-monoolein, which significantly influences its phase behavior in water. The difference in the molecular geometry of the isomers results in 2-monoolein forming a lamellar liquid crystalline phase with excess water, unlike the 1-isomer . This unique molecular structure is pivotal in understanding the diverse applications and phase behaviors of 2-monoolein.

Chemical Reactions Analysis

2-Monoolein can undergo various chemical reactions, including hydrolysis and oxidation. In a study where monoolein cubic phases containing hydrogen peroxide were prepared, it was observed that over time, the cubic phase broke down into an oily phase and an aqueous phase. The breakdown was attributed to the hydrolysis and oxidation of monoolein, as evidenced by changes in the ^1H NMR spectrum .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-monoolein are influenced by factors such as temperature and the presence of other substances. For instance, the phase diagram of the monoolein/water system shows that monoolein can form various liquid crystal phases, and the behavior of these phases can be modulated by temperature changes . Additionally, the presence of hydrogen peroxide in monoolein cubic phases affects the thermal transition and stability of the phases . The phase behavior of monoolein is also affected by the presence of other chemical and biological molecules, which can alter the classical behavior of monoolein self-assemblies .

科学研究应用

各行业的可扩展合成

2-单油酸甘油酯已通过酶法合成,证明在可扩展生产中有效。该物质表现出强抗氧化和抗动脉粥样硬化特性,因此在治疗心血管疾病方面可能有益。其合成过程经济实惠且可扩展,因此在食品、制药和化妆品行业中作为乳化剂和表面活性剂非常有用(Wang等,2014)。

制药应用

2-单油酸甘油酯在制药行业的应用日益受到认可,尤其是自20世纪50年代以来。它主要用作与胆盐结合的吸收增强剂和乳化剂(Ganem-Quintanar et al., 2000)。

独特的相行为

2-单油酸甘油酯的相行为与其同分异构体明显不同,特别是在形成具有过量水的层状液晶相方面。这种性质与分子几何的变化有关,并对脂肪吸收产生影响(Ljusberg-Wahren et al., 1983)。

行业中的粗粒模拟

开发了2-单油酸甘油酯的粗粒模型,以了解其脂质双层相。这项研究对食品、制药和化妆品行业中的各种应用至关重要,了解单油酸甘油酯的相行为是关键(Kim et al., 2009)。

药物传递和乳化稳定中的“魔法脂质”

2-单油酸甘油酯被称为“魔法脂质”,因其在药物传递、乳化稳定和蛋白质结晶等方面的广泛应用。它与水形成多种相,与各种分子的相互作用使其成为不同领域中的多功能物质(Kulkarni et al., 2011)。

与生物大分子的相互作用

2-单油酸甘油酯在反六角形液晶中与生物大分子的相互作用对于药物传递系统、食品产品和蛋白质封装和结晶具有重要意义。研究其物理性质及与这些应用的关系是一个活跃的研究领域(Libster et al., 2011)。

对P-糖蛋白活性和表达的调节

一项研究分析了单甘油酸酯成分,包括2-单油酸甘油酯,对P-糖蛋白(P-gp)活性和表达的影响。这项研究对于理解这些物质与细胞组分的相互作用具有重要意义(Barta et al., 2008)。

甘油对水合单油酸的影响

研究了甘油对水合单油酸结构和相行为的影响,为了解甘油的抗冻机制及其与单油酸的相互作用提供了见解(Abe & Takahashi, 2003)。

脂肪酶介导的选择性合成

探讨了在两相体系中脂肪酶介导的2-单油酸甘油酯和1,2-二油酸的合成,以了解其选择性和效率。这种方法显示出对这些化合物进行受控和选择性合成的潜力(Mangas et al., 2015)。

增强骨修复

2-单油酸甘油酯已被用作重组人基质金属蛋白酶-2(rhMMP-2)的载体,用于研究骨修复,表明其在生物医学应用中的潜力(Figueiredo et al., 2020)。

自组装纳米结构的细胞毒性

研究了自组装的单油酸-癸酸亲媒液晶纳米颗粒的细胞毒性和纳米结构,突出了内部介晶结构在设计药物传递载体(Tran et al., 2015)中的重要性。

未来方向

The manifold applications of monoolein, one of the most important lipids in the fields of drug delivery, emulsion stabilization, and protein crystallization, have been increasingly described in recent publications . The use of monoolein-based liquid crystalline nanoparticles for internal radiotherapy combined with chemotherapy is a promising future direction .

属性

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058661 | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Monoolein | |

CAS RN |

3443-84-3 | |

| Record name | 2-Oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

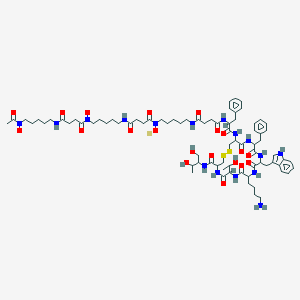

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

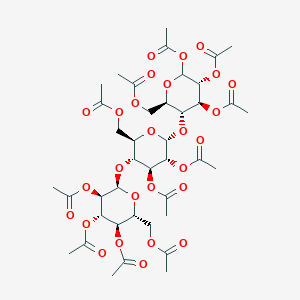

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)

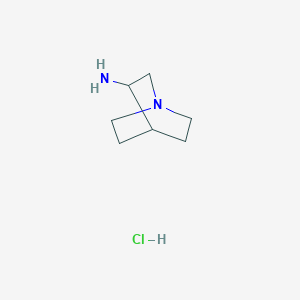

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)